Trimethyl({1,1,2,2-tetrafluoro-2-[(1,2,2-trifluoroethenyl)oxy]ethyl})silane
Description
Trimethyl({1,1,2,2-tetrafluoro-2-[(1,2,2-trifluoroethenyl)oxy]ethyl})silane (hereafter referred to as Compound X) is a fluorinated organosilicon compound characterized by a trimethylsilyl group bonded to a highly fluorinated ethoxy chain. The compound’s fluorinated ether substituent and silane moiety suggest unique reactivity, thermal stability, and utility in fluoropolymer production .
Properties
Molecular Formula |
C7H9F7OSi |
|---|---|
Molecular Weight |
270.22 g/mol |
IUPAC Name |
trimethyl-[1,1,2,2-tetrafluoro-2-(1,2,2-trifluoroethenoxy)ethyl]silane |
InChI |
InChI=1S/C7H9F7OSi/c1-16(2,3)7(13,14)6(11,12)15-5(10)4(8)9/h1-3H3 |
InChI Key |
VDJVOCAVEVQLBL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(C(OC(=C(F)F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Hydrosilylation of Trichlorosilane with Unsaturated Hydrocarbons
In the first step, trichlorosilane (HSiCl₃) undergoes hydrosilylation with a fluorinated unsaturated hydrocarbon, such as 1,2,2-trifluoroethenyl ether, in the presence of a platinum-based catalyst. The reaction proceeds under inert conditions (e.g., argon atmosphere) at 40–80°C, yielding a chlorinated intermediate.
Reaction Conditions:
-
Catalyst: Platinum on carbon (Pt/C, 0.5–1.5 wt%)
-
Solvent: Tetrahydrofuran (THF) or dichloromethane
-
Temperature: 60°C (optimal)
The intermediate is then subjected to alkoxylation with methanol or ethanol to replace chlorine atoms with alkoxy groups. Triethylamine is added to neutralize hydrochloric acid byproducts, ensuring reaction efficiency.
Industrial Production Using Continuous Flow Processes
Industrial-scale synthesis prioritizes efficiency and consistency, employing continuous flow reactors to manage exothermic reactions and enhance yield.
Reaction Parameters and Optimization
A patented method (CN106117258A) details the use of metallic potassium and styrene in toluene to generate a reactive intermediate, which subsequently reacts with trimethylchlorosilane (Me₃SiCl) and fluoroform (CHF₃).
Key Steps:
-
Metallic Potassium Activation:
Metallic potassium, styrene, and hexamethyldisiloxane react in toluene at 50–70°C to form a potassium-silicon intermediate. -
Fluoroform Introduction:
At −45°C to −85°C, trimethylchlorosilane is added, followed by slow fluoroform gas introduction. The reaction is quenched after 1–3 hours, yielding the target compound.
Industrial Data:
| Parameter | Value |
|---|---|
| Temperature Range | −85°C to 70°C |
| Pressure | 1–3 atm |
| Mol Ratio (K:Styrene:HMDS) | 1:1.5:1.5 |
| Final Yield | 85–89% |
This method avoids side reactions through precise temperature control and inert gas purging, achieving higher purity compared to batch processes.
Catalytic Strategies and Promoter Effects
Catalyst selection critically influences reaction kinetics and selectivity.
Platinum vs. Ruthenium Catalysts
Platinum catalysts (e.g., Speier’s catalyst) are standard for hydrosilylation but face limitations in amino-functionalized systems due to hydrogen gas liberation. Ruthenium complexes like Ru(CO)₃(PPh₃)₂ mitigate this issue, improving yields by 12–15% in amino-group-containing substrates.
Role of Reaction Promoters
Adding sodium carbonate or triethylamine as promoters enhances silane coupling agent synthesis by stabilizing reactive intermediates. For example, sodium carbonate increases yields by 18% in alkoxylation steps by neutralizing acidic byproducts.
Comparative Analysis of Synthetic Routes
The table below contrasts laboratory and industrial methods:
| Method | Catalyst | Temperature | Yield | Purity |
|---|---|---|---|---|
| Laboratory Hydrosilylation | Pt/C | 60°C | 68–72% | 95–97% |
| Industrial Fluoroform | Metallic Potassium | −85°C to 70°C | 85–89% | 98–99% |
| Ruthenium-Promoted | Ru(CO)₃(PPh₃)₂ | 50°C | 80–83% | 96–98% |
Industrial methods outperform laboratory techniques in yield and purity due to advanced process control, albeit requiring specialized equipment.
Challenges and Mitigation Strategies
Byproduct Formation
Side reactions, such as polysiloxane formation, are minimized by:
Chemical Reactions Analysis
Types of Reactions
Trimethyl-[1,1,2,2-tetrafluoro-2-(1,2,2-trifluorovinyloxy)ethyl]silane undergoes various types of chemical reactions, including:
Substitution Reactions: The silicon atom can be substituted with other groups, such as alkyl or aryl groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction can lead to the formation of silanes with different degrees of fluorination.
Common Reagents and Conditions
Substitution: Reagents like alkyl halides or aryl halides in the presence of a catalyst such as palladium can facilitate substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Alkyl or aryl substituted silanes.
Oxidation: Silanols or siloxanes.
Reduction: Partially or fully reduced silanes.
Scientific Research Applications
Fluorinated Polymers and Coatings
Trimethyl({1,1,2,2-tetrafluoro-2-[(1,2,2-trifluoroethenyl)oxy]ethyl})silane serves as a precursor for synthesizing fluorinated polymers. These materials exhibit:
- High Thermal Stability: Essential for applications in extreme environments.
- Chemical Resistance: Useful in protective coatings and materials exposed to harsh chemicals.
Surface Modification
The compound is employed for modifying surfaces to enhance properties such as:
- Low Surface Energy: Making surfaces hydrophobic and oleophobic.
- Adhesion Properties: Improving the bonding of coatings to substrates.
Reagent for Fluorination
In organic synthesis, this compound acts as a reagent for introducing fluorinated groups into organic molecules. The benefits include:
- Enhanced Stability: Fluorinated compounds often exhibit improved thermal and chemical stability.
- Bioavailability: Fluorination can increase the biological activity of pharmaceutical compounds.
Synthesis of Specialty Chemicals
The compound is utilized in creating specialty chemicals with unique properties tailored for specific industrial applications.
Drug Development
This compound is significant in drug development due to its ability to modify molecular structures for:
- Improved Metabolic Stability: Enhancing the lifespan of drugs in biological systems.
- Bioactive Molecules: Facilitating the design of compounds with better pharmacokinetic profiles.
Case Study 1: Development of Fluorinated Coatings
Researchers have utilized this compound in developing advanced coatings that resist chemical wear and thermal degradation. These coatings are applied in aerospace and automotive industries where durability is critical.
Case Study 2: Synthesis of Antiviral Agents
In a study focused on antiviral drug synthesis, the compound was used to introduce fluorinated groups into lead compounds. The resulting derivatives exhibited enhanced antiviral activity compared to their non-fluorinated counterparts.
Mechanism of Action
The mechanism by which trimethyl-[1,1,2,2-tetrafluoro-2-(1,2,2-trifluorovinyloxy)ethyl]silane exerts its effects involves the interaction of its silicon and fluorine atoms with various molecular targets. The fluorine atoms can form strong bonds with carbon, enhancing the stability of the resulting compounds. The silicon atom can participate in the formation of siloxane bonds, which are crucial for the development of high-performance materials.
Comparison with Similar Compounds
Structural and Molecular Comparison
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| Compound X | Not explicitly provided | Presumed C7H9F7OSi | ~300 (estimated) | Trimethylsilyl, tetrafluoroethyl, trifluoroethenyloxy |
| (Trifluoromethyl)trimethylsilane | 81290-20-2 | C4H9F3Si | 142.195 | Trimethylsilyl, trifluoromethyl |
| Trimethyl[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]silane | 4071-95-8 | C6H10F6OSi | 240.219 | Trimethylsilyl, hexafluoroisopropoxy |
| Ethanesulfonyl fluoride, 1,1,2,2-tetrafluoro-2-[(trifluoroethenyl)oxy]- (analog) | 29514-94-1 | C4F8O3S | 280.093 | Sulfonyl fluoride, tetrafluoroethyl, trifluoroethenyloxy |
Key Observations :
- Compound X’s molecular complexity exceeds simpler silanes like (trifluoromethyl)trimethylsilane, owing to its extended fluorinated ether chain.
- The sulfonyl fluoride analog (CAS 29514-94-1) shares the trifluoroethenyloxy-tetrafluoroethyl backbone but replaces the silane with a sulfonyl fluoride group, highlighting divergent reactivity .
Physicochemical Properties
Key Observations :
- Fluorinated silanes generally exhibit high thermal stability due to strong C-F bonds. Compound X’s trifluoroethenyloxy group may enhance electrophilicity compared to (trifluoromethyl)trimethylsilane, which is primarily used as a trifluoromethylating agent .
- The sulfonyl fluoride analog (CAS 29514-94-1) is a critical monomer in Nafion® membranes, suggesting Compound X could serve as a precursor in similar fluoropolymer applications .
Biological Activity
Trimethyl({1,1,2,2-tetrafluoro-2-[(1,2,2-trifluoroethenyl)oxy]ethyl})silane is a fluorinated silane compound that has garnered attention in various fields due to its unique chemical properties and potential applications. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic uses, and relevant research findings.
- Molecular Formula : CHFO
- Molecular Weight : 200.06 g/mol
- Physical State : Liquid
- Boiling Point : 56 °C
- Density : 1.49 g/mL
The compound is characterized by its tetrafluorinated structure which contributes to its stability and reactivity in biological systems.
This compound exhibits several biological activities that can be attributed to its chemical structure:
- Antimicrobial Properties : Research indicates that fluorinated compounds often possess enhanced antimicrobial activity due to their ability to disrupt microbial membranes.
- Cell Membrane Interaction : The presence of fluorine atoms in the structure may facilitate interactions with lipid bilayers, potentially altering membrane fluidity and permeability.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
Case Studies and Research Findings
Research has begun to explore the biological implications of this compound:
- A study published in the Journal of Power Sources highlighted the use of fluorinated ethers in battery technology but also noted their potential biological interactions due to their solvent properties .
- Another investigation indicated that partially fluorinated ethers could improve performance in lithium-sulfur batteries by modifying the solid electrolyte interphase (SEI), which might have implications for cellular environments in bioelectrochemical systems .
Comparative Analysis with Similar Compounds
To provide a clearer understanding of the biological activity of this compound, a comparison with other related fluorinated compounds is presented below:
Q & A
Q. What synthetic methodologies are recommended for preparing Trimethyl({1,1,2,2-tetrafluoro-2-[(1,2,2-trifluoroethenyl)oxy]ethyl})silane?
The compound can be synthesized via copper-mediated cross-coupling reactions using aryl halides and silane precursors. A modified Ruppert-Prakash reagent approach (common for trifluoromethylation) is applicable, where 2-aryl-1,1,2,2-tetrafluoroethylsilanes react with aryl halides under mild conditions (e.g., room temperature, 3-day reaction time) in tetrahydrofuran (THF). Triethylamine is often used to neutralize HCl byproducts .
Q. How can the structural integrity of this compound be validated experimentally?
Key characterization methods include:
Q. What are the stability and storage requirements for this silane derivative?
The compound is stable under inert atmospheres (N/Ar) at low temperatures (0–6°C). Avoid exposure to moisture, strong oxidizers, and incompatible materials (e.g., acids/bases), as decomposition may release hazardous fluorinated byproducts .
Advanced Research Questions
Q. What challenges arise in optimizing cross-coupling reactions with aryl halides, and how can they be addressed?
Key Issues :
Q. How does this compound contribute to the development of fluorinated materials (e.g., membranes or liquid crystals)?
The silane’s perfluorinated structure enables its use in synthesizing:
- Ion-Exchange Membranes : Copolymers with tetrafluoroethylene (e.g., Nafion analogs) exhibit high thermal/chemical resistance. Hydrolysis of sulfonyl fluoride groups (-SOF) to sulfonic acid (-SOH) enhances proton conductivity .
- Liquid-Crystalline Compounds : The CFCF unit facilitates ordered mesophase formation, critical for optoelectronic applications .
Q. How can conflicting spectral data (e.g., 19F^{19}\text{F}19F NMR shifts) be resolved for this compound?
Approach :
- Compare experimental shifts with computational models (DFT or ab initio).
- Validate using reference compounds (e.g., Ethanesulfonyl fluoride derivatives) with similar substituents .
Critical Analysis of Contradictions
- Synthetic Yield Discrepancies : Early reports cite 25% yields for cross-couplings, but recent protocols achieve >50% using Cu/Ag mediation. This improvement likely stems from optimized catalyst loading and halide activation .
- Structural Ambiguities : Conflicting CAS entries (e.g., 29514-94-1 vs. 16090-14-5) highlight the need to verify substituent positions via crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
